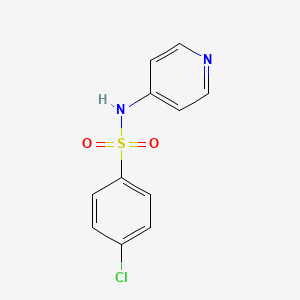![molecular formula C12H14ClNO2 B5580609 1-[(4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5580609.png)
1-[(4-chlorophenoxy)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-chlorophenoxy)acetyl]pyrrolidine is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.0713064 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Controlled-Release Herbicides
The esters of 2,4-D (2,4-dichlorophenoxyacetic acid) with starches, which include similar chlorophenoxyacetyl functionalities, have been studied for their potential as controlled-release herbicides. These compounds, derived from reactions involving components like chlorophenoxyacetyl chloride, show varying rates of hydrolysis that could be tailored for specific agricultural applications, indicating a similar potential for compounds like 1-[(4-chlorophenoxy)acetyl]pyrrolidine (Mehltretter et al., 1974).
Molecular Docking and In Vitro Screening
Compounds with pyridine and fused pyridine derivatives have been synthesized and screened for antimicrobial and antioxidant activities. These studies involve molecular docking to target proteins, suggesting the utility of this compound in similar bioactive compound development (Flefel et al., 2018).
Ugi Reaction and Amine C-H Functionalization
Research has also explored the use of pyrrolidine in reactions such as the Ugi reaction, which involves redox-neutral α-amidation with concurrent N-alkylation. This demonstrates the versatility of pyrrolidine-based compounds in synthetic organic chemistry, potentially extending to this compound for the synthesis of complex organic molecules (Zhu & Seidel, 2016).
Conducting Polymers from Pyrrole Derivatives
Pyrrole derivatives have been used to synthesize conducting polymers, indicating that this compound could serve as a precursor or component in the development of new materials with electronic or photovoltaic applications (Sotzing et al., 1996).
Nicotinic Acetylcholine Receptor Studies
Compounds related to pyrrolidine have been synthesized for high-affinity ligands targeting nicotinic acetylcholine receptors, suggesting applications in neuroscience research and potential therapeutic uses (Brown et al., 2001).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIDYAZQVPGXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5580527.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5580537.png)
![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5580538.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B5580546.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5580557.png)
![8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580568.png)
![[4-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5580577.png)
![2-[4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B5580587.png)
![1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5580597.png)

![1-(cyclopropylcarbonyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5580610.png)
![(4aS*,7aR*)-1-(3,5-dimethylbenzyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5580611.png)

